An In-depth Technical Guide to 5-Bromo-7-methoxychroman-4-one: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-7-methoxychroman-4-one: Synthesis, Characterization, and Potential Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Chromanone
This technical guide delves into the chemical structure and properties of 5-Bromo-7-methoxychroman-4-one, a molecule of interest within the broader class of chromanones. It is imperative to state at the outset that while this compound is commercially available, detailed characterization and biological activity data in peer-reviewed literature are scarce. Therefore, this guide will provide the established information for 5-Bromo-7-methoxychroman-4-one and will draw upon data from closely related and well-studied structural analogs to infer its potential chemical and biological properties. This approach, rooted in established medicinal chemistry principles, aims to provide a robust framework for researchers seeking to explore the potential of this and similar molecules.
Core Molecular Attributes of 5-Bromo-7-methoxychroman-4-one
5-Bromo-7-methoxychroman-4-one belongs to the flavonoid family, specifically the chromanone subclass. The core structure consists of a benzopyran ring system with a ketone group at the 4-position. The distinguishing features of the title compound are a bromine atom at the 5-position and a methoxy group at the 7-position of the aromatic ring.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-7-methoxy-2,3-dihydro-4H-chromen-4-one | Sigma-Aldrich[1] |
| CAS Number | 1344894-65-0 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₀H₉BrO₃ | Sigma-Aldrich[1] |
| Molecular Weight | 257.08 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Boiling Point | 385.8 ± 42.0 °C at 760 mmHg | Sigma-Aldrich[1] |
The strategic placement of the bromine and methoxy groups is anticipated to significantly influence the molecule's physicochemical properties and biological activity, a concept that will be explored in subsequent sections.
The Chromanone Scaffold: A Privileged Structure in Medicinal Chemistry
The chroman-4-one scaffold is a recurring motif in a vast number of natural products and synthetic compounds exhibiting a wide array of biological activities.[2] This privileged structure is recognized for its ability to interact with various biological targets, making it a fertile ground for drug discovery.
Established Biological Activities of Chromanone Derivatives:
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Anticancer: Many chromanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3]
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Anti-inflammatory: The chromanone core is associated with significant anti-inflammatory properties.[2]
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Antimicrobial: Derivatives of this scaffold have shown activity against a range of pathogenic microorganisms.
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Antioxidant: The phenolic nature of many chromanones contributes to their antioxidant potential.
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Cardioprotective: Certain flavonoids with this core structure are known to have protective effects on the cardiovascular system.[3]
The diverse biological profile of chromanones underscores the potential of 5-Bromo-7-methoxychroman-4-one as a valuable starting point for the development of novel therapeutic agents.
Synthetic Pathways to the Chromanone Core
While a specific synthesis for 5-Bromo-7-methoxychroman-4-one is not detailed in the available literature, general and adaptable synthetic routes to substituted chroman-4-ones are well-established. A common and effective method involves the intramolecular cyclization of a 2-hydroxyacetophenone derivative.
A plausible synthetic approach to 5-Bromo-7-methoxychroman-4-one would likely begin with a suitably substituted phenol, which would undergo a series of reactions to introduce the necessary functional groups and facilitate the final cyclization.
Figure 1: A generalized synthetic workflow for the preparation of chroman-4-ones.
Step-by-Step Conceptual Synthesis Protocol:
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Starting Material Selection: The synthesis would commence with a phenol bearing the desired methoxy and bromo substituents at the appropriate positions.
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Acetylation: The phenolic hydroxyl group is acetylated, typically using acetic anhydride, to yield the corresponding acetophenone.
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Introduction of the Propanone Side Chain: A three-carbon chain is introduced at the ortho position to the hydroxyl group. This can be achieved through various methods, including the Mannich reaction followed by elimination.
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Cyclization: The final and key step is the intramolecular cyclization of the intermediate to form the chroman-4-one ring system. This is often achieved under basic conditions.
This generalized protocol provides a logical and experimentally sound approach for the synthesis of 5-Bromo-7-methoxychroman-4-one, allowing for adaptation and optimization by the skilled researcher.
Physicochemical Properties and Structural Elucidation: An Analog-Based Approach
Definitive spectral data for 5-Bromo-7-methoxychroman-4-one are not publicly available. However, a wealth of information exists for structurally similar compounds, which can be used to predict the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the dihydropyranone ring. The aromatic protons' chemical shifts and coupling constants will be influenced by the electron-withdrawing bromine and electron-donating methoxy groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with chemical shifts influenced by the substituents), the methoxy carbon, and the two aliphatic carbons of the heterocyclic ring.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (257.08 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-O stretching bands for the ether and methoxy groups, will also be present.
X-ray Crystallography: Insights from a Close Analog
While no crystal structure is available for 5-Bromo-7-methoxychroman-4-one, the crystal structure of the related compound, 5-Hydroxy-7-methoxy-4H-chromen-4-one, has been determined.[4][5] This structure reveals a planar chromene ring system, with the molecular conformation stabilized by intramolecular hydrogen bonding.[4][5] This planarity can have significant implications for the molecule's ability to interact with biological targets, such as intercalating with DNA or binding to flat enzymatic active sites.
Predicted Biological Activity and Therapeutic Potential
The biological activity of 5-Bromo-7-methoxychroman-4-one has not been reported. However, based on the extensive research on related chromanone and coumarin derivatives, we can hypothesize its potential therapeutic applications.
Anticancer Potential
The chromene scaffold is a well-known pharmacophore in the development of anticancer agents.[6] The introduction of a bromine atom can enhance the anticancer properties of a molecule.[7] Brominated compounds have shown efficacy against a variety of cancer cell lines, and their mechanisms of action often involve the modulation of key signaling pathways in cancer cell proliferation and survival.[7]
Figure 2: Hypothesized anticancer mechanism of action for 5-Bromo-7-methoxychroman-4-one.
Anti-inflammatory Activity
Coumarin and chromanone derivatives are also recognized for their potent anti-inflammatory effects.[7] By targeting specific pathways in the inflammatory cascade, such as the NF-κB signaling pathway, these compounds can modulate the production of pro-inflammatory cytokines and enzymes. The presence of the methoxy group, in particular, has been associated with anti-inflammatory activity in related flavonoid structures.
Future Directions and Experimental Design
The lack of published data on 5-Bromo-7-methoxychroman-4-one presents a clear opportunity for novel research. The following experimental workflow is proposed for a comprehensive evaluation of this molecule.
Figure 3: A proposed experimental workflow for the comprehensive study of 5-Bromo-7-methoxychroman-4-one.
Conclusion
5-Bromo-7-methoxychroman-4-one represents an intriguing yet underexplored molecule within the medicinally significant chromanone family. While direct experimental data remains to be published, a comprehensive analysis of its structural features and the well-documented activities of its analogs suggest a high potential for this compound in the fields of oncology and inflammatory diseases. The strategic inclusion of a bromine atom and a methoxy group on the chromanone scaffold provides a compelling rationale for its synthesis and biological evaluation. This technical guide serves as a foundational resource to stimulate and guide future research into the chemical and biological properties of this promising compound.
References
- Brito, I., Bórquez, J., Loyola, L. A., & López-Rodríguez, M. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(2), o285.
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ResearchGate. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Retrieved February 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17751019, 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-D-mannopyranosyl)-beta-D-glucopyranoside. Retrieved February 4, 2026, from [Link].
- Xiao, Z., Li, H., & Zhang, Y. (2012). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3212.
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ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. Retrieved February 4, 2026, from [Link]
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